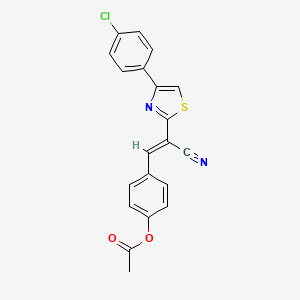

(E)-4-(2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)phenyl acetate

説明

特性

IUPAC Name |

[4-[(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O2S/c1-13(24)25-18-8-2-14(3-9-18)10-16(11-22)20-23-19(12-26-20)15-4-6-17(21)7-5-15/h2-10,12H,1H3/b16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEGWDWDOLWWSZ-MHWRWJLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (E)-4-(2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)phenyl acetate is a thiazole derivative that has drawn attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of thiazole derivatives typically involves the condensation of appropriate substrates such as acetophenone and thiourea, followed by various modifications to introduce functional groups. In the case of (E)-4-(2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)phenyl acetate , the synthetic route may include:

- Formation of Thiazole Ring : The initial step involves the reaction of acetophenone with thiourea in the presence of a halogen (e.g., iodine) to yield 2-amino-4-phenylthiazole.

- Coupling Reaction : The thiazole derivative can then be coupled with various aromatic acid chlorides to form the target compound using methods like Schotten-Bauman synthesis .

Anticancer Properties

Recent studies have indicated that compounds related to thiazole derivatives exhibit significant anticancer activity. For instance, (E)-4-(2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)phenyl acetate has shown promise in inhibiting cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : Research has demonstrated that similar compounds induce cell cycle arrest in cancer cell lines such as PC-3 (prostate cancer) and MCF-7 (breast cancer). This is often associated with the repression of key signaling pathways, including the phosphoinositide 3-kinase/Akt/mTOR pathway .

- Induction of Apoptosis : The activation of c-Jun NH2-terminal kinase (JNK) has been linked to apoptosis in cancer cells treated with these compounds, suggesting a potential mechanism for their anticancer effects.

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that certain thiazole compounds exhibit moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The structure-activity relationship suggests that substituents on the thiazole ring can significantly influence antimicrobial efficacy .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding its effect on acetylcholinesterase and urease enzymes. Inhibitory activity against these enzymes is critical for developing therapeutics for conditions like Alzheimer's disease and urinary tract infections. For example, some derivatives have shown IC50 values significantly lower than standard drugs, indicating their potential as effective inhibitors .

The biological activity of (E)-4-(2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)phenyl acetate can be attributed to several mechanisms:

- Inhibition of Key Signaling Pathways : The compound may inhibit critical pathways involved in cell proliferation and survival, such as the Akt/mTOR pathway, leading to reduced tumor growth.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, contributing to their cytotoxic effects.

- Modulation of Apoptotic Pathways : By activating pro-apoptotic factors and inhibiting anti-apoptotic proteins, these compounds can promote programmed cell death in malignancies.

Case Study 1: Anticancer Activity Assessment

A study assessed the anticancer effects of a thiazole derivative structurally similar to (E)-4-(2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)phenyl acetate on MCF-7 cells. Results showed:

- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 µM.

- Mechanistic Insights : Flow cytometry analysis indicated increased apoptosis rates correlating with JNK pathway activation.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazole derivatives against Bacillus subtilis. Results indicated:

- Zone of Inhibition : Compounds exhibited varying zones of inhibition ranging from 10 mm to 25 mm depending on structural modifications.

- Synergistic Effects : Combinations with traditional antibiotics enhanced overall antimicrobial efficacy.

科学的研究の応用

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating notable cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 1.75 |

| A-431 | 1.98 |

| HT29 | 1.61 |

This data suggests that (E)-4-(2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)phenyl acetate could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various pathogens. Thiazole derivatives are known for their ability to inhibit bacterial growth.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate the potential of this compound as an antimicrobial agent.

Case Study 1: Cytotoxicity Evaluation

A comparative study assessed the cytotoxicity of various thiazole derivatives, including (E)-4-(2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)phenyl acetate. The study highlighted its effectiveness against human cancer cell lines, suggesting its potential as an anticancer drug.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound was tested against common bacterial strains. The results demonstrated that it effectively inhibited bacterial growth at low concentrations, indicating its potential use in treating bacterial infections.

類似化合物との比較

Key Observations :

- Yield: Urea-based thiazoles (e.g., 1f, 8k) exhibit moderate yields (52–78%), suggesting synthetic challenges in multi-step reactions .

- Substituent Effects : The acetate group in the target compound and 6a () may improve lipid solubility compared to polar urea derivatives (1f, 8k), enhancing membrane permeability .

Key Observations :

Physicochemical Properties

- Solubility : Urea derivatives (1f, 8k) are less lipophilic due to polar urea linkages, whereas acetate-containing compounds (target, 6a) show higher logP values, favoring cellular uptake .

- Thermal Stability : Melting points for urea analogs (188–207°C) suggest crystalline stability, while the target compound’s amorphous acetate group may reduce melting point .

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Reaction Time | Key Conditions | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | 65–75 | 12–24 h | EtOH, 60°C, piperidine catalyst | |

| Wittig Reaction | 70–80 | 6–8 h | THF, 0°C to RT, Ph₃P=CHCN |

What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Basic Question

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the (E)-configuration of the cyanovinyl group (δ ~7.5–8.5 ppm for vinyl protons) and thiazole ring protons (δ ~6.8–7.2 ppm) .

- HPLC-PDA : Purity assessment using C18 columns (MeCN:H₂O = 70:30, λ = 254 nm) .

- FT-IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and 1740 cm⁻¹ (ester C=O) .

Advanced Tip : Use High-Resolution Mass Spectrometry (HRMS) to resolve isotopic patterns and confirm molecular formula (e.g., [M+H]⁺ = C₂₁H₁₄ClN₂O₂S⁺) .

How can researchers screen the biological activity of this compound?

Basic Question

- In vitro assays :

- Targeted studies : Enzyme inhibition assays (e.g., carbonic anhydrase for thiazole derivatives) .

Advanced Consideration : Use molecular docking (AutoDock Vina) to predict binding modes with proteins like EGFR or tubulin, correlating with experimental IC₅₀ values .

How can computational tools like Multiwfn elucidate electronic properties?

Advanced Question

- Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic regions (e.g., cyano group as electron-deficient) .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., ΔE ~4.5 eV for thiazole derivatives) .

- Charge Transfer Analysis : Use Natural Bond Orbital (NBO) analysis to study intramolecular interactions (e.g., thiazole→cyanovinyl charge transfer) .

Q. Example Workflow :

Optimize geometry using Gaussian09 (B3LYP/6-31G*).

Generate wavefunction files for Multiwfn.

Visualize ESP surfaces and quantify partial charges .

How do structural modifications impact biological activity?

Advanced Question

-

Substituent Effects :

-

Table 2: SAR Trends

Modification Activity Change Reference Replacement of Cl with NO₂ ↑ Anticancer, ↓ Solubility Ester hydrolysis to carboxylic acid ↑ Toxicity, ↓ Stability

How can stability and degradation pathways be studied?

Advanced Question

- Forced Degradation Studies :

- Metabolite Identification : Use LC-MS/MS to detect Phase I metabolites (e.g., hydroxylation at thiazole ring) .

How to resolve contradictions in reported biological data?

Advanced Question

- Case Example : Discrepancies in IC₅₀ values across studies may arise from:

- Assay Conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) altering compound bioavailability .

- Cell Line Variability : MCF-7 (ER+) vs. MDA-MB-231 (ER−) responsiveness to thiazole derivatives .

- Resolution Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。